molecular formula C22H26N4O3S2 B2364688 N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide CAS No. 863558-83-2

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide

Cat. No. B2364688
CAS RN: 863558-83-2
M. Wt: 458.6
InChI Key: ZLRICQMYFMPPAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a Mannich reaction . The product is usually purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .


Molecular Structure Analysis

The molecular structure of similar compounds is assigned by HRMS, IR, 1H, and 13C NMR experiments .

Scientific Research Applications

Antibacterial Activity

The piperazine moiety in this compound contributes to its antibacterial potential. Researchers have investigated its effectiveness against various bacterial strains, including Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas vulgaris) bacteria . Further studies could explore its mechanism of action and optimize its antibacterial properties.

Antiproliferative Effects

Piperazine analogs have demonstrated potent antiproliferative activity against several tumor types, including colon, prostate, breast, lung, and leukemia tumors. These compounds have been evaluated in small-animal models by the National Cancer Institute (NCI) . Investigating their impact on tumor growth and understanding their molecular targets could be crucial for cancer therapy.

Anticholinesterase Activity

The presence of an alkyl group at the ortho position of the phenyl piperazine has been associated with better acetylcholinesterase (AChE) inhibition. AChE inhibitors play a vital role in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Further exploration of this compound’s AChE inhibitory properties may yield valuable insights.

Potential for Parkinson’s and Alzheimer’s Disease

The piperazine ring is a component in potential treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s. Researchers have investigated its ability to modulate disease progression and alleviate symptoms . Future studies could focus on optimizing its neuroprotective effects.

Psychoactive Properties

Interestingly, piperazine derivatives are also used illicitly as psychoactive substances for recreational purposes . Understanding their mechanisms of action and potential risks is essential for public health and safety.

Antibiotic Applications

The piperazine ring is present in known antibiotic drugs such as Ciprofloxacin and Ofloxacin . Exploring novel derivatives with improved antibacterial activity could lead to valuable therapeutic options.

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them . Most of the novel compounds, including this one, showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations have been used to study these interactions .

Biochemical Pathways

The activation or blockade of alpha1-adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . Therefore, the compound’s interaction with these receptors can affect these biochemical pathways and their downstream effects.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico calculations . These properties play a crucial role in determining the compound’s bioavailability. The results of these studies have identified promising lead compounds, including this one, that exhibited an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, potentially leading to therapeutic effects in the treatment of various disorders .

properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-29-20-8-6-19(7-9-20)25-11-13-26(14-12-25)21(18-4-2-10-23-16-18)17-24-31(27,28)22-5-3-15-30-22/h2-10,15-16,21,24H,11-14,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRICQMYFMPPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNS(=O)(=O)C3=CC=CS3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide

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